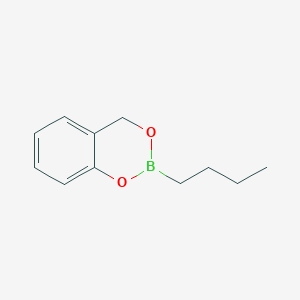
2-Butyl-4H-1,3,2-benzodioxaborinine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-4H-1,3,2-benzodioxaborinine, commonly known as BDB, is a chemical compound that has recently gained attention in the field of scientific research due to its potential as a therapeutic agent. BDB belongs to the class of boron-containing compounds, which have been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. In
科学的研究の応用
BDB has been shown to have potential as an anti-cancer agent. In a study conducted by Liu et al. (2018), BDB was found to inhibit the growth of human breast cancer cells in vitro and in vivo. BDB was also found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BDB has been shown to have anti-inflammatory properties. In a study conducted by Wu et al. (2019), BDB was found to reduce inflammation in a mouse model of acute lung injury.
作用機序
The exact mechanism of action of BDB is not fully understood. However, it has been suggested that BDB may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. BDB has also been shown to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells.
生化学的および生理学的効果
BDB has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, BDB has been shown to have antioxidant effects. In a study conducted by Li et al. (2019), BDB was found to protect against oxidative stress in a mouse model of liver injury. BDB has also been shown to have neuroprotective effects. In a study conducted by Zhang et al. (2019), BDB was found to improve cognitive function in a mouse model of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using BDB in lab experiments is its relatively low toxicity. BDB has been shown to have low cytotoxicity in vitro and in vivo. However, one limitation of using BDB in lab experiments is its limited solubility in water. This can make it difficult to administer BDB to cells or animals in a consistent and controlled manner.
将来の方向性
There are several future directions for research on BDB. One area of interest is the development of BDB derivatives with improved solubility and bioavailability. Another area of interest is the exploration of BDB's potential as a therapeutic agent for other diseases, such as viral infections and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of BDB and its potential side effects.
合成法
The synthesis of BDB involves the reaction of 2-bromo-1-butene and catechol boronic acid in the presence of a palladium catalyst. The resulting product is a white crystalline powder that can be purified by recrystallization.
特性
CAS番号 |
18885-81-9 |
|---|---|
製品名 |
2-Butyl-4H-1,3,2-benzodioxaborinine |
分子式 |
C11H15BO2 |
分子量 |
190.05 g/mol |
IUPAC名 |
2-butyl-4H-1,3,2-benzodioxaborinine |
InChI |
InChI=1S/C11H15BO2/c1-2-3-8-12-13-9-10-6-4-5-7-11(10)14-12/h4-7H,2-3,8-9H2,1H3 |
InChIキー |
KUCAIHPJCYHJHE-UHFFFAOYSA-N |
SMILES |
B1(OCC2=CC=CC=C2O1)CCCC |
正規SMILES |
B1(OCC2=CC=CC=C2O1)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



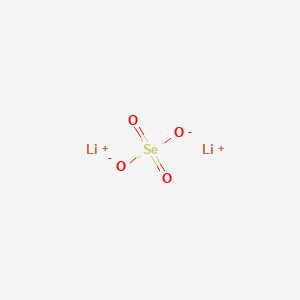
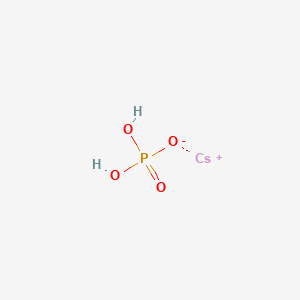
![1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate](/img/structure/B101644.png)
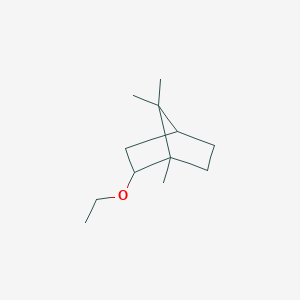
![N-[3-[3-(4-nitrophenoxy)propoxy]phenyl]acetamide](/img/structure/B101647.png)
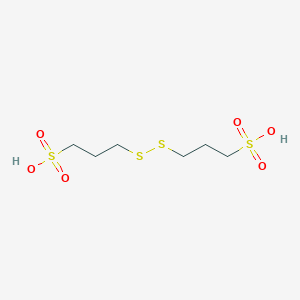
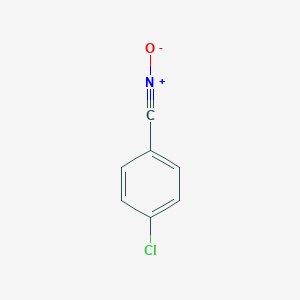

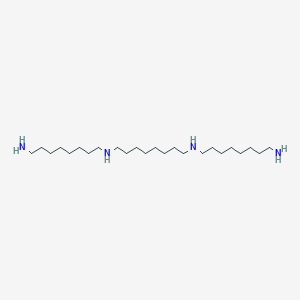
![[4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate](/img/structure/B101656.png)
![Ethyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate](/img/structure/B101659.png)
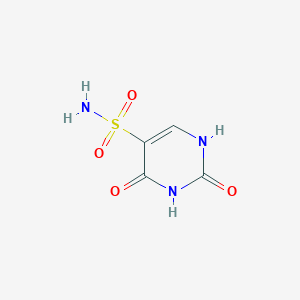
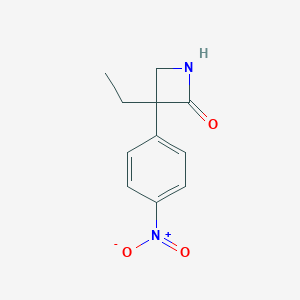
![1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B101667.png)